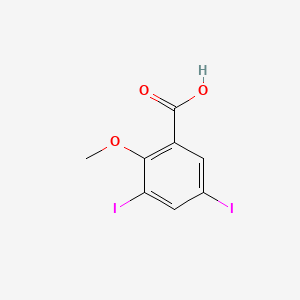
3,5-diiodo-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H6I2O3 and a molecular weight of 403.94 g/mol It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective iodination at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxyl group, and the iodine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: 3,5-Diiodo-2-carboxybenzoic acid.
Reduction Products: 3,5-Dihydro-2-methoxybenzoic acid.
Scientific Research Applications
3,5-Diiodo-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diiodo-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,5-Diiodo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
3,5-Diiodo-4-methoxybenzoic acid: Similar structure but with the methoxy group at the 4 position.
3,5-Diiodo-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 3,5-Diiodo-2-methoxybenzoic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
19094-55-4 |
|---|---|
Molecular Formula |
C8H6I2O3 |
Molecular Weight |
403.94 g/mol |
IUPAC Name |
3,5-diiodo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6I2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
HLZOAFKJWZBDPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


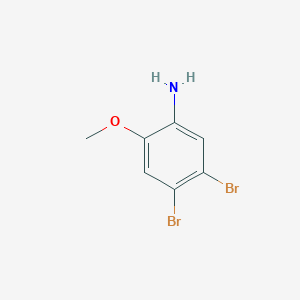
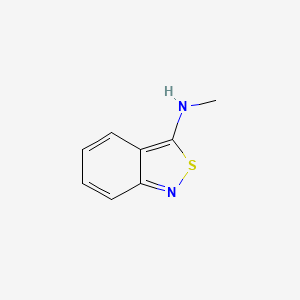
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
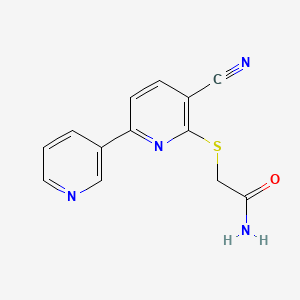
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
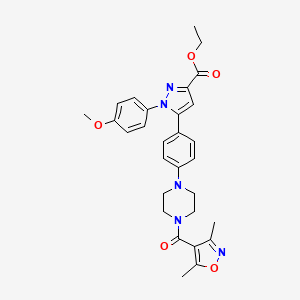
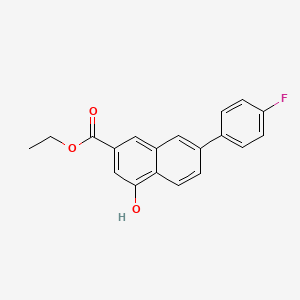

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)

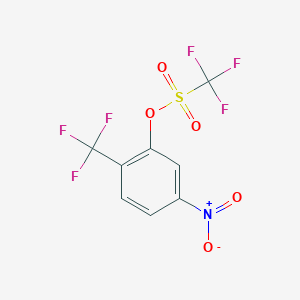
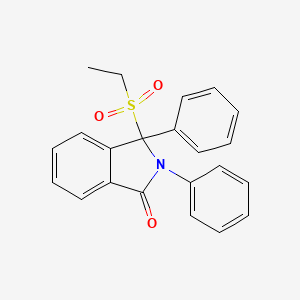
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
